![molecular formula C17H20FN5O2 B5679542 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679542.png)
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the spirocyclic family of compounds, which are known for their unique structural properties and diverse biological activities.
Mécanisme D'action
The mechanism of action of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane is complex and involves multiple pathways in the human body. This compound has been shown to interact with specific receptors and enzymes, leading to changes in cellular signaling and gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane are diverse and depend on the specific target of the compound. This compound has been shown to modulate the activity of enzymes involved in cellular metabolism, as well as receptors involved in neurotransmission and inflammation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane in lab experiments include its high potency and specificity for certain targets, as well as its ability to modulate multiple pathways in the human body. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized expertise in organic chemistry.
Orientations Futures
There are numerous future directions for research on 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane. Some potential areas of focus include further elucidation of the compound's mechanism of action, identification of new targets for the compound, and optimization of the synthesis method to improve yields and purity. Additionally, this compound may have potential applications in the development of new therapeutics for various diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
The potential applications of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane in scientific research are numerous. This compound has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the human body. Additionally, this compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-2-13(3-5-14)16-19-21-23(20-16)10-15(24)22-8-1-6-17(11-22)7-9-25-12-17/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNIPAANQDRTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)CN3N=C(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5679476.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)
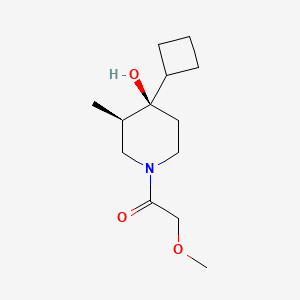
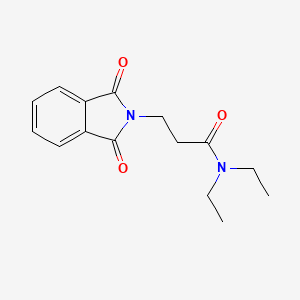

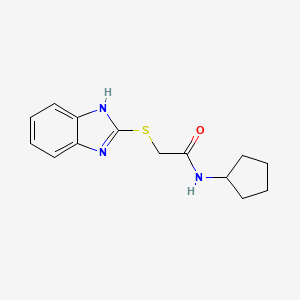
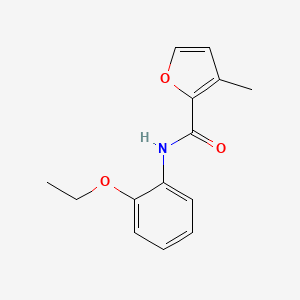

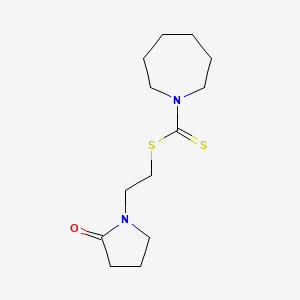
![2-(3-phenylpropyl)-8-[3-(1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679549.png)


![2-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5679561.png)
![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5679568.png)